Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methoxy-1,3,5-triazine with cyclohexane-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the triazine ring .
Scientific Research Applications
Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties but different applications.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Known for its use as an intermediate in the synthesis of herbicides.
Uniqueness
Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate stands out due to its unique combination of a triazine ring with a cyclohexane carboxylate group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-19-8(18)12(6-4-3-5-7-12)17-10-14-9(13)15-11(16-10)20-2/h3-7H2,1-2H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUJUHRWZVUTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2(CCCCC2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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